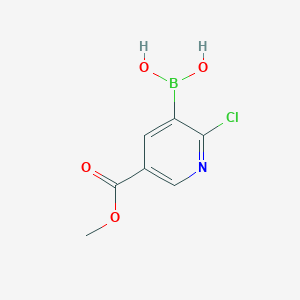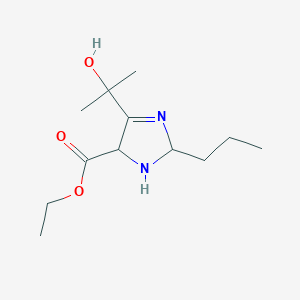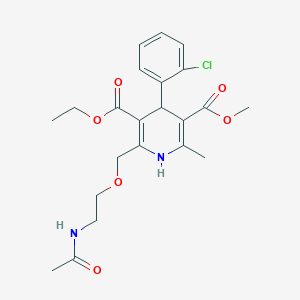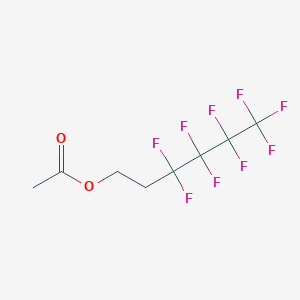![molecular formula C19H14F3N4NaO5S B13406794 Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate CAS No. 75198-93-5](/img/structure/B13406794.png)
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is an organic compound with the molecular formula C19H15F3N4O5S.Na. It is known for its vibrant color and is used in various applications, including as a dye and in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate involves several steps. The starting materials typically include 4-acetamido-2-(trifluoromethyl)aniline and 6-amino-4-hydroxynaphthalene-2-sulphonic acid. The reaction proceeds through a diazotization process, where the aniline derivative is converted into a diazonium salt, which then undergoes azo coupling with the naphthalene derivative under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the sulphonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .
Applications De Recherche Scientifique
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is used in various scientific research applications, including:
Chemistry: As a dye and indicator in analytical chemistry.
Biology: In staining techniques for microscopy.
Industry: Used in the production of colored materials and as a tracer in environmental studies.
Mécanisme D'action
The mechanism of action of Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction, leading to the formation of aromatic amines, which can interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Red 426: Similar in structure but lacks the trifluoromethyl group.
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-hydroxy-4-nitronaphthalene-2-sulphonate: Similar but with a nitro group instead of an amino group.
Uniqueness
The presence of the trifluoromethyl group in Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate makes it unique, providing enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity .
Propriétés
Numéro CAS |
75198-93-5 |
|---|---|
Formule moléculaire |
C19H14F3N4NaO5S |
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
sodium;5-[[4-acetamido-2-(trifluoromethyl)phenyl]diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C19H15F3N4O5S.Na/c1-9(27)24-11-3-5-15(13(7-11)19(20,21)22)25-26-18-14(23)4-2-10-6-12(32(29,30)31)8-16(28)17(10)18;/h2-8,28H,23H2,1H3,(H,24,27)(H,29,30,31);/q;+1/p-1 |
Clé InChI |
CGUIEABQHWOFCD-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)C(F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


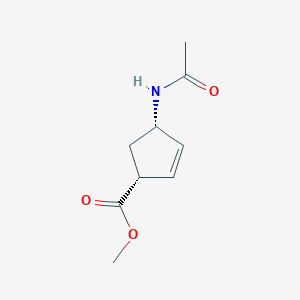
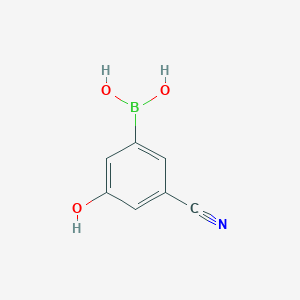
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)


![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
